2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . The compound’s structure includes a benzamide moiety substituted with a chlorine atom at the 2-position and a nitro group at the 4-position, along with a thiazole ring attached to the nitrogen atom of the benzamide.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide are likely to be related to its thiazole core. Thiazole-based compounds have been found to exhibit potent anti-tubercular activity, with benzothiazole derivatives showing significant inhibition potency against M. tuberculosis . The target of these compounds is often the enzyme DprE1 .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be related to its anti-tubercular activity. The inhibition of the enzyme DprE1, a key player in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall, can lead to the death of M. tuberculosis .
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability and favorable pharmacokinetic properties .
Result of Action
The result of the action of this compound is likely to be the inhibition of M. tuberculosis growth due to the disruption of the biosynthesis of arabinogalactan . This could potentially lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity.
Action Environment
The action of this compound, like many other drugs, can be influenced by various environmental factors. For instance, pH levels can affect the stability of the compound, with some thiazole compounds being stable in water under acidic conditions but hydrolyzed under alkaline conditions . Other factors such as temperature, presence of other substances, and the specific biological environment within the body can also influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide is known to interact with various enzymes and proteins . The exact nature of these interactions depends on the specific biochemical context, but they can involve both covalent and non-covalent bonds .
Cellular Effects
This compound can have various effects on cells. For instance, it has been found to exhibit inhibitory activity against M. tuberculosis, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and could also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. These could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Thiazole Formation: The thiazole ring can be synthesized by reacting a suitable precursor, such as 2-aminothiazole, with the chlorinated nitrobenzene derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution Reagents: Amines, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: Formation of 2-chloro-4-amino-N-(1,3-thiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones of the thiazole ring.
Scientific Research Applications
2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide: Known for its diverse biological activities.
This compound derivatives: Modified derivatives with different substituents on the benzamide or thiazole ring can exhibit varying biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3S/c11-8-5-6(14(16)17)1-2-7(8)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOBTHGPSUDJKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330380 | |
Record name | 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201496 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324058-89-1 | |
Record name | 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.